
13-DeoxycarminomycinHCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Deoxycarminomycin hydrochloride is an anthracycline antibiotic produced by a biochemical mutant of Streptomyces peucetius var. caesius. This compound has shown significant antibacterial and cytotoxic activity, making it a promising candidate for antitumor applications .
Preparation Methods
13-Deoxycarminomycin hydrochloride is synthesized through a biosynthetic process involving Streptomyces peucetius var. carminatus. The production involves the isolation of the anthracycline complex from the microorganism, followed by purification and structural determination . Industrial production methods typically involve large-scale fermentation processes to cultivate the producing strain, followed by extraction and purification steps to isolate the desired compound .
Chemical Reactions Analysis
13-Deoxycarminomycin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
13-Deoxycarminomycin hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying anthracycline antibiotics and their derivatives.
Biology: The compound’s antibacterial properties make it useful for studying bacterial resistance mechanisms.
Medicine: Its cytotoxic activity is being explored for potential use in cancer chemotherapy.
Industry: The compound’s production process is studied for optimization in industrial microbiology.
Mechanism of Action
The mechanism of action of 13-Deoxycarminomycin hydrochloride involves intercalation into DNA, which disrupts the replication and transcription processes. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication .
Comparison with Similar Compounds
13-Deoxycarminomycin hydrochloride is compared with other anthracycline antibiotics such as doxorubicin and daunorubicin. While all these compounds share a similar mechanism of action, 13-Deoxycarminomycin hydrochloride is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties . Similar compounds include:
- Doxorubicin
- Daunorubicin
- Epirubicin
- Idarubicin
Properties
Molecular Formula |
C26H30ClNO9 |
|---|---|
Molecular Weight |
536.0 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C26H29NO9.ClH/c1-3-26(34)8-12-18(15(9-26)36-16-7-13(27)21(29)10(2)35-16)25(33)20-19(23(12)31)22(30)11-5-4-6-14(28)17(11)24(20)32;/h4-6,10,13,15-16,21,28-29,31,33-34H,3,7-9,27H2,1-2H3;1H/t10-,13-,15-,16-,21+,26-;/m0./s1 |
InChI Key |
ISSMADZJNWYFLI-JPRSCCAZSA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O.Cl |
Canonical SMILES |
CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



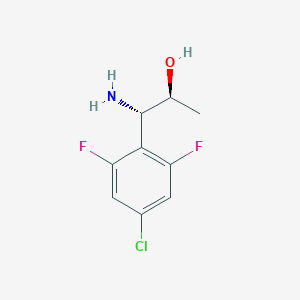
![3-Ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B13028814.png)
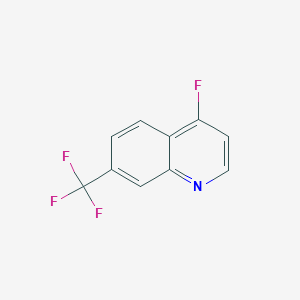

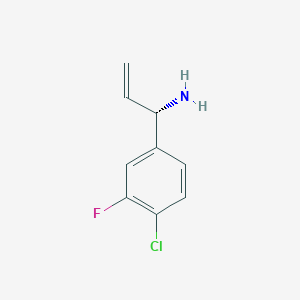
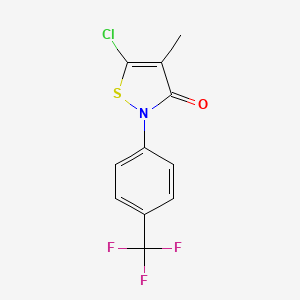
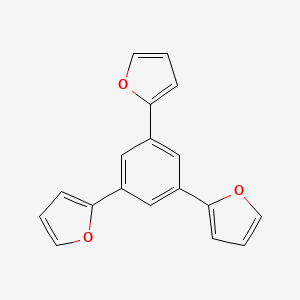
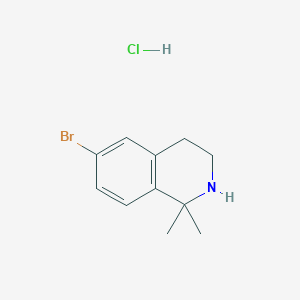
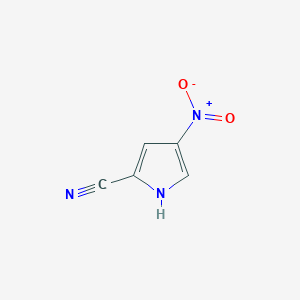

![Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate](/img/structure/B13028859.png)
![2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide](/img/structure/B13028869.png)
![Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13028881.png)
